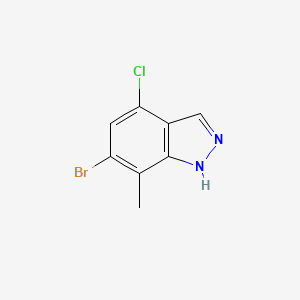![molecular formula C9H9BN2O2S B11761116 [4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)
[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(5-メチル-1,3,4-チアゾール-2-イル)フェニル]ボロン酸: は、チアゾール環を特徴とするボロン酸誘導体です。この化合物は、医薬品化学や材料科学など、さまざまな分野における潜在的な用途のために注目されています。ボロン酸基の存在により、さまざまな化学反応に関与し、より複雑な分子の合成のための汎用性の高いビルディングブロックになります。
準備方法
合成経路および反応条件: [4-(5-メチル-1,3,4-チアゾール-2-イル)フェニル]ボロン酸の合成は、通常、チアゾール誘導体とボロン酸前駆体の反応を含みます。一般的な方法の1つは、鈴木・宮浦カップリング反応であり、これはパラジウム触媒と塩基の存在下で、アリールハライドとボロン酸の反応を含みます。この反応は、通常、トルエンやエタノールなどの有機溶媒中で、還流条件下で行われます。
工業的生産方法: [4-(5-メチル-1,3,4-チアゾール-2-イル)フェニル]ボロン酸の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボでの合成方法をスケールアップすることを含みます。これには、収率と純度を最大化する反応条件の最適化、および再結晶やクロマトグラフィーなどの効率的な精製技術の実施が含まれます。
化学反応の分析
反応の種類:
酸化: ボロン酸基は酸化されてボロン酸エステルまたはボロン酸無水物になります。
還元: チアゾール環は還元反応を受けますが、これらの反応はあまり一般的ではありません。
置換: ボロン酸基は、以前述べた鈴木・宮浦カップリングなどのさまざまな置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: 水素化ホウ素ナトリウムまたはその他の還元剤。
置換: パラジウム触媒、炭酸カリウムなどの塩基、トルエンやエタノールなどの溶媒。
主要な生成物:
酸化: ボロン酸エステルまたはボロン酸無水物。
還元: 還元されたチアゾール誘導体。
置換: 使用される反応物に応じて、さまざまなアリール置換生成物。
科学研究での用途
化学: 化学において、[4-(5-メチル-1,3,4-チアゾール-2-イル)フェニル]ボロン酸は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのボロン酸基により、炭素-炭素結合を構築するために不可欠なクロスカップリング反応に関与することができます。
生物学: 生物学研究では、この化合物は、新しい薬物またはプローブの開発に使用できます。チアゾール環は、その生物活性で知られており、ボロン酸基は、化合物の生物学的標的に対する相互作用能力を高めることができます。
医学: 医学では、[4-(5-メチル-1,3,4-チアゾール-2-イル)フェニル]ボロン酸の誘導体は、その潜在的な治療効果について検討される可能性があります。この化合物は、生物学的分子と可逆的な共有結合を形成する能力があり、創薬の候補となっています。
産業: 産業では、この化合物は、ポリマーや触媒などの新しい材料の開発に使用できます。そのユニークな化学的性質は、さまざまな産業用途において貴重な成分となっています。
科学的研究の応用
Chemistry: In chemistry, [4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology: In biological research, this compound can be used to develop new drugs or probes. The thiadiazole ring is known for its biological activity, and the boronic acid group can enhance the compound’s ability to interact with biological targets.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The compound’s ability to form reversible covalent bonds with biological molecules makes it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or catalysts. Its unique chemical properties make it a valuable component in various industrial applications.
作用機序
[4-(5-メチル-1,3,4-チアゾール-2-イル)フェニル]ボロン酸の作用機序には、生物学的分子と可逆的な共有結合を形成する能力が含まれます。ボロン酸基は、ジオールやその他の求核剤と相互作用して安定な複合体を形成できます。この相互作用は、酵素やその他のタンパク質の機能を阻害し、さまざまな生物学的効果をもたらす可能性があります。チアゾール環も、特定の分子標的に対する相互作用によって、化合物の活性に寄与する可能性があります。
類似化合物の比較
類似化合物:
- [4-(5-メチル-1,3,4-チアゾール-2-イル)フェニル]ボロン酸
- [4-(5-メチル-1,3,4-チアゾール-2-イル)フェニル]ボロン酸エステル
- [4-(5-メチル-1,3,4-チアゾール-2-イル)フェニル]ボロン酸無水物
比較: 他の類似化合物と比較して、[4-(5-メチル-1,3,4-チアゾール-2-イル)フェニル]ボロン酸は、ボロン酸基とチアゾール環の組み合わせにより、独特です。この組み合わせにより、より幅広い化学反応に関与し、より幅広い生物学的標的に対する相互作用が可能になります。ボロン酸基の存在は、可逆的な共有結合を形成する能力も高め、研究と産業用途の両方で貴重なツールとなっています。
類似化合物との比較
- [4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid
- [4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic ester
- [4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic anhydride
Comparison: Compared to other similar compounds, this compound is unique due to its combination of a boronic acid group and a thiadiazole ring. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets. The presence of the boronic acid group also enhances its ability to form reversible covalent bonds, making it a valuable tool in both research and industrial applications.
特性
分子式 |
C9H9BN2O2S |
|---|---|
分子量 |
220.06 g/mol |
IUPAC名 |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BN2O2S/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5,13-14H,1H3 |
InChIキー |
RROAFBJMTYHWCZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2=NN=C(S2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


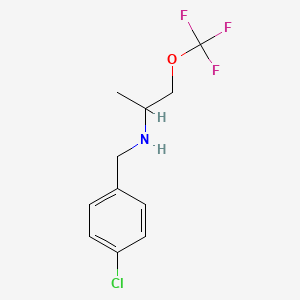
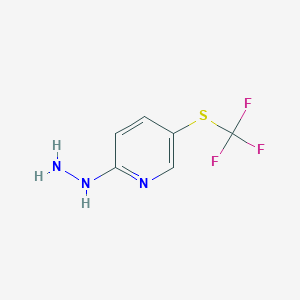
![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)
![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
![2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11761085.png)

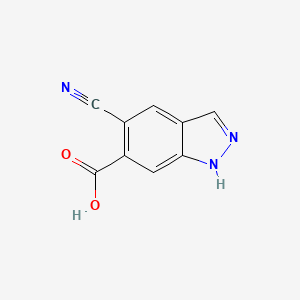

![(6-Methoxybenzo[d]thiazol-2-yl)methanamine](/img/structure/B11761106.png)
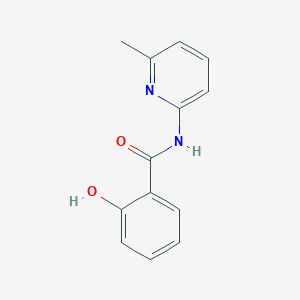
![Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B11761112.png)

